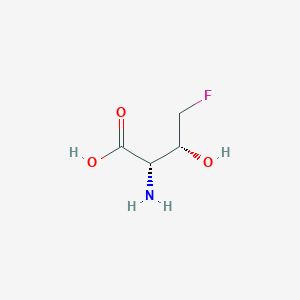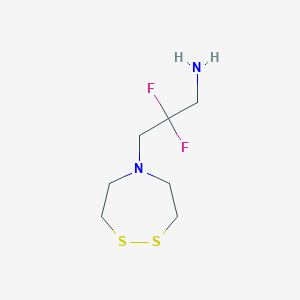![molecular formula C13H18ClNO2 B13173024 3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is an organic compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or amines.
科学的研究の応用
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-Chloro-N-methyl-N-phenylpropanamide: Contains a methyl group on the nitrogen atom instead of a propan-2-yloxy group.
Uniqueness
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological and chemical properties compared to similar compounds .
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
3-chloro-N-(3-methyl-5-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)17-12-7-10(3)6-11(8-12)15-13(16)4-5-14/h6-9H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
DWMTXJWKGVYDRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


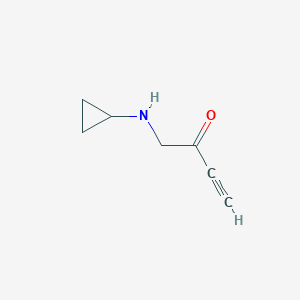

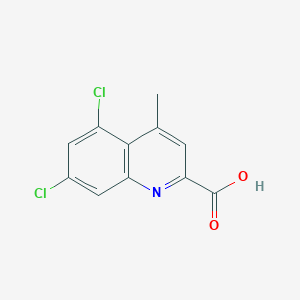
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)
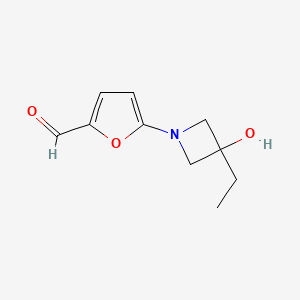
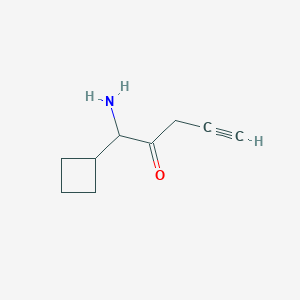
![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
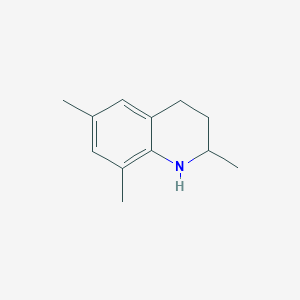
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)
